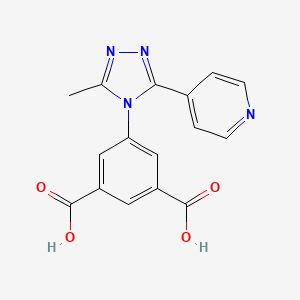![molecular formula C53H36O8 B8243948 4',4''',4''''',4'''''''-Methanetetrayltetrakis(4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde)](/img/structure/B8243948.png)
4',4''',4''''',4'''''''-Methanetetrayltetrakis(4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde)
Vue d'ensemble
Description
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde) is a complex organic compound characterized by its multiple biphenyl and aldehyde groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde) typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxybenzaldehyde with a suitable methanetetrayl precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of high-purity reagents and precise control of reaction parameters, such as temperature and pH, is crucial to ensure the consistency and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde) undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Ethers or esters, depending on the substituent used.
Applications De Recherche Scientifique
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and other porous materials.
Mécanisme D'action
The mechanism of action of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde) involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The hydroxyl groups may participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid: Similar in structure but contains carboxylic acid groups instead of aldehyde groups.
4,4’,4’‘,4’‘’-Methanetetrayltetrakis(4-aminophenyl)methane: Contains amino groups instead of hydroxyl and aldehyde groups.
Propriétés
IUPAC Name |
2-hydroxy-5-[4-[tris[4-(3-formyl-4-hydroxyphenyl)phenyl]methyl]phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H36O8/c54-29-41-25-37(9-21-49(41)58)33-1-13-45(14-2-33)53(46-15-3-34(4-16-46)38-10-22-50(59)42(26-38)30-55,47-17-5-35(6-18-47)39-11-23-51(60)43(27-39)31-56)48-19-7-36(8-20-48)40-12-24-52(61)44(28-40)32-57/h1-32,58-61H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCIKBHOPWEHKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)C=O)C(C3=CC=C(C=C3)C4=CC(=C(C=C4)O)C=O)(C5=CC=C(C=C5)C6=CC(=C(C=C6)O)C=O)C7=CC=C(C=C7)C8=CC(=C(C=C8)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H36O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
800.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[4-(4-carboxyphenyl)-2,3,5,6-tetramethylphenyl]benzoic acid](/img/structure/B8243888.png)

![6,15-dibromo-9,9,18,18-tetrakis(2-ethylhexyl)-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B8243897.png)




![5-[4-(3,5-dicarboxyphenyl)-2,5-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8243970.png)
![tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate](/img/structure/B8243977.png)

